(3-Chloro-5-(piperidine-1-carbonyl)phenyl)boronic acid

Übersicht

Beschreibung

“(3-Chloro-5-(piperidine-1-carbonyl)phenyl)boronic acid” is a chemical compound with the molecular formula C12H15BClNO3 . It is used in various chemical reactions and has several physical and chemical properties that make it a valuable compound in the field of chemistry .

Molecular Structure Analysis

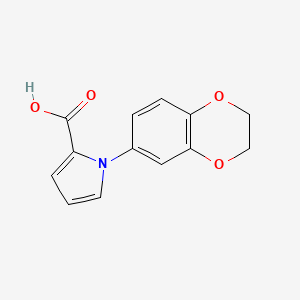

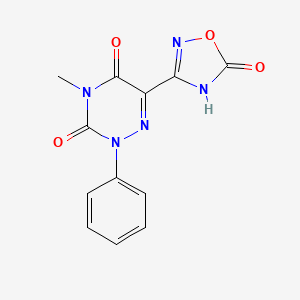

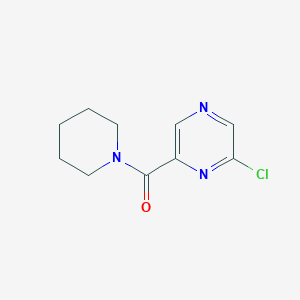

The molecular structure of “(3-Chloro-5-(piperidine-1-carbonyl)phenyl)boronic acid” consists of a phenyl ring substituted with a chloro group at the 3-position and a piperidine-1-carbonyl group at the 5-position. The phenyl ring is also bonded to a boronic acid group .

Chemical Reactions Analysis

Boronic acids, including “(3-Chloro-5-(piperidine-1-carbonyl)phenyl)boronic acid”, are known to participate in various chemical reactions. One of the most notable reactions is the Suzuki-Miyaura cross-coupling reaction, which is a widely-applied transition metal catalyzed carbon-carbon bond-forming reaction .

Physical And Chemical Properties Analysis

“(3-Chloro-5-(piperidine-1-carbonyl)phenyl)boronic acid” is a solid compound with a molecular weight of 267.52 g/mol . It is recommended to be stored in an inert atmosphere at room temperature .

Wissenschaftliche Forschungsanwendungen

Optical Modulation in Nanotechnology

Phenyl boronic acids, including variants like (3-Chloro-5-(piperidine-1-carbonyl)phenyl)boronic acid, play a crucial role in optical modulation. They are used as binding ligands for saccharide recognition and can anchor hydrophilic polymer backbones to hydrophobic surfaces like graphene or carbon nanotubes. This application is critical in enhancing the photoluminescence quantum yield and solvatochromic shifts in single-walled carbon nanotubes, which is vital for advancements in nanotechnology and sensor development (Mu et al., 2012).Cancer Research

Boronic acid derivatives, including the one , have shown potential in cancer research. Certain compounds structurally related to (3-Chloro-5-(piperidine-1-carbonyl)phenyl)boronic acid have been investigated for their inhibitory effects on enzymes like Aurora kinase, which is significant in cancer treatment (ロバート ヘンリー,ジェームズ, 2006).Development of Boron Complexes in Chemistry

The synthesis and study of boron complexes, including those with structures similar to (3-Chloro-5-(piperidine-1-carbonyl)phenyl)boronic acid, contribute significantly to the understanding of coordination chemistry. These complexes, such as single-boron complexes of N-confused and N-fused porphyrins, offer insights into the molecular and electronic structure, which is fundamental to various chemical applications (Młodzianowska et al., 2007).Fluorescence Quenching in Chemical Analysis

Boronic acid derivatives, including those similar to (3-Chloro-5-(piperidine-1-carbonyl)phenyl)boronic acid, are utilized in fluorescence quenching studies. These studies are crucial for understanding the molecular interactions and conformational changes in various solvents, impacting fields like chemical sensing and molecular recognition (Geethanjali et al., 2015).Pharmaceutical Applications in Bone Health

Compounds structurally related to (3-Chloro-5-(piperidine-1-carbonyl)phenyl)boronic acid have been synthesized and shown to possess antiosteoclast activity. This suggests potential applications in treating diseases related to bone health, such as osteoporosis (Reddy et al., 2012).Advancements in Organic Synthesis

The compound is closely related to boronic acid derivatives used in organic synthesis. For instance, its analogs have been utilized in boronic acid-catalyzed, highly enantioselective aza-Michael additions, paving the way for the creation of densely functionalized cyclohexanes (Hashimoto et al., 2015).Fluorescent Chemosensors Development

Boronic acids, including variants like the one , are integral in the development of fluorescent chemosensors. These sensors are used for detecting biological active substances, crucial for disease prevention, diagnosis, and treatment. The interaction of boronic acids with diols forms complexes that have applications in sensing carbohydrates and bioactive substances (Huang et al., 2012).

Safety And Hazards

The safety information for “(3-Chloro-5-(piperidine-1-carbonyl)phenyl)boronic acid” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Zukünftige Richtungen

The future directions for the use of “(3-Chloro-5-(piperidine-1-carbonyl)phenyl)boronic acid” and similar compounds could involve their use in the development of novel materials that show a longer lifetime and that can be easily recycled . These materials, known as vitrimers, incorporate dynamic covalent bonds into the polymer structure, providing high stability at the service temperature but enabling processing at elevated temperatures .

Eigenschaften

IUPAC Name |

[3-chloro-5-(piperidine-1-carbonyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BClNO3/c14-11-7-9(6-10(8-11)13(17)18)12(16)15-4-2-1-3-5-15/h6-8,17-18H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDTRQMGRXMDOJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)Cl)C(=O)N2CCCCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70656992 | |

| Record name | [3-Chloro-5-(piperidine-1-carbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70656992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Chloro-5-(piperidine-1-carbonyl)phenyl)boronic acid | |

CAS RN |

957120-47-7 | |

| Record name | B-[3-Chloro-5-(1-piperidinylcarbonyl)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957120-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-Chloro-5-(piperidine-1-carbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70656992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl {4-[(4-chlorobutanoyl)amino]phenyl}acetate](/img/structure/B1418293.png)

![4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B1418295.png)

![Ethyl 3-[(3-hydroxypropyl)amino]propanoate](/img/structure/B1418300.png)

![5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid](/img/structure/B1418304.png)

![Methyl 6-acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1418305.png)

![3-[(2,6-Difluorophenyl)carbamoyl]propanoic acid](/img/structure/B1418308.png)